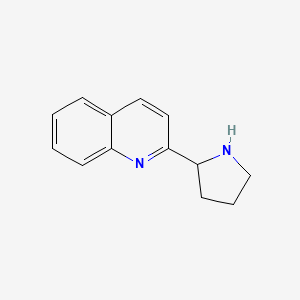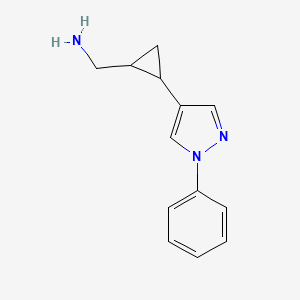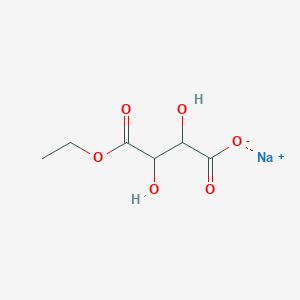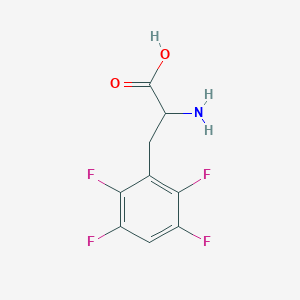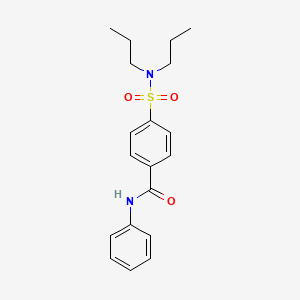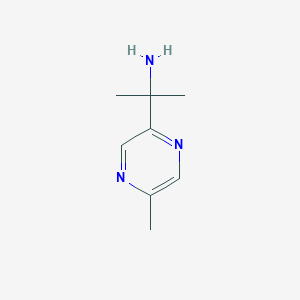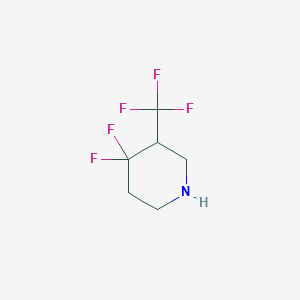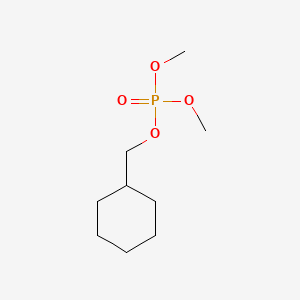
Cyclohexylmethyldimethylphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexylmethyldimethylphosphate is an organophosphorus compound with the molecular formula C10H21O4P It is characterized by the presence of a cyclohexyl group, a methyl group, and two dimethylphosphate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexylmethyldimethylphosphate can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethanol with dimethylphosphoryl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexylmethyldimethylphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound into cyclohexylmethyldimethylphosphine.
Substitution: Nucleophilic substitution reactions can replace the dimethylphosphate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include this compound oxide, cyclohexylmethyldimethylphosphine, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexylmethyldimethylphosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclohexylmethyldimethylphosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its action include phosphorylation and dephosphorylation processes, which are critical for regulating cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexylmethylphosphate
- Dimethylphosphoric acid
- Cyclohexylphosphonic acid
Uniqueness
Cyclohexylmethyldimethylphosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H19O4P |
|---|---|
Molekulargewicht |
222.22 g/mol |
IUPAC-Name |
cyclohexylmethyl dimethyl phosphate |
InChI |
InChI=1S/C9H19O4P/c1-11-14(10,12-2)13-8-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
OGTXONYQPOFHEB-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(OC)OCC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


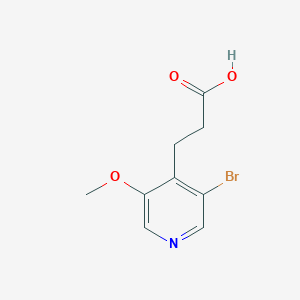
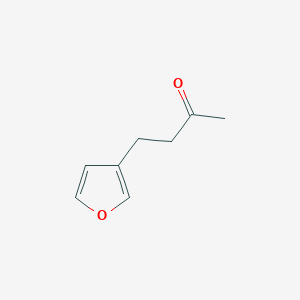
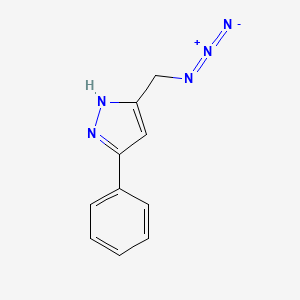
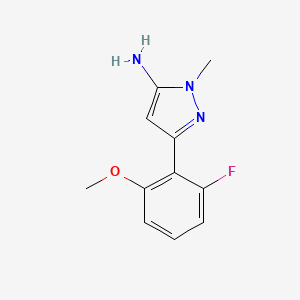
![n-[(1-Benzothiophen-3-yl)methyl]hydroxylamine](/img/structure/B15319539.png)
